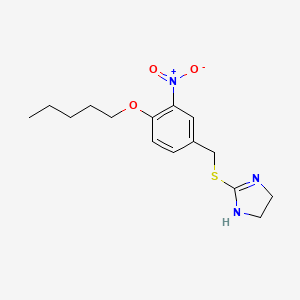![molecular formula C20H23BrN4O B11657355 2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11657355.png)
2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(3-bromophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(3-bromophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and an acetohydrazide moiety linked to a bromophenyl group through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(3-bromophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Acetohydrazide Formation: The next step involves the reaction of 4-benzylpiperazine with acetic anhydride to form 2-(4-benzylpiperazin-1-yl)acetohydrazide.
Condensation Reaction: Finally, the acetohydrazide derivative undergoes a condensation reaction with 3-bromobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the hydrazide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(3-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzylpiperazin-1-yl)acetohydrazide
- 2-(4-Benzylpiperazin-1-yl)benzonitrile
- 4-Benzylpiperazine
Uniqueness
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(3-bromophenyl)methylidene]acetohydrazide stands out due to its unique combination of a piperazine ring, benzyl group, and bromophenyl-linked acetohydrazide moiety. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H23BrN4O |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(Z)-(3-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23BrN4O/c21-19-8-4-7-18(13-19)14-22-23-20(26)16-25-11-9-24(10-12-25)15-17-5-2-1-3-6-17/h1-8,13-14H,9-12,15-16H2,(H,23,26)/b22-14- |
InChI Key |
FZAMFKKVQSNMQD-HMAPJEAMSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C\C3=CC(=CC=C3)Br |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B11657275.png)
![5-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11657279.png)
![2-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11657284.png)
![N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-4-nitro-N-phenylbenzamide](/img/structure/B11657289.png)
![N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11657297.png)


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11657303.png)
![propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B11657315.png)
![Ethyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11657322.png)
![(2Z,5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11657328.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11657330.png)
![N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(pyrrolidin-1-ylcarbonyl)benzamide](/img/structure/B11657334.png)
![6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11657356.png)
